molecular formula C16H15N3O5S B4685417 dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate

dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate

Cat. No. B4685417
M. Wt: 361.4 g/mol
InChI Key: WRDSHGUEIXSCFG-UHFFFAOYSA-N
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Description

"Dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate" is a compound of interest in the field of organic and medicinal chemistry due to its structural complexity and potential for various chemical transformations. Its synthesis involves multiple steps, each critical for achieving the desired molecular structure and properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves reactions under microwave irradiation, using solvents such as N,N-dimethyl acetamide, to yield compounds with significant chemical diversity (Davoodnia et al., 2009). Such methods have proven efficient for constructing complex pyrimidine frameworks.

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals their potential for forming diverse molecular architectures. Studies on metal–organic frameworks (MOFs) involving pyridyl-based isophthalic acids, for example, show that these compounds can form various polymeric structures, which are significant for understanding the structural versatility of pyrimidine derivatives (Karmakar et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives are known for their reactivity and ability to undergo a range of chemical reactions. They can participate in cycloadditions, Michael additions, and Claisen rearrangement, among others, to yield a variety of heterocyclic systems (Prajapati & Thakur, 2005). These reactions are crucial for the functionalization and further derivatization of the pyrimidine core.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structures. For instance, the crystal structure analysis of a 1:1 complex of 5-aminoisophthalic acid with 1,2-bis(4-pyridyl)ethane provided insights into the hydrogen bonding patterns and supramolecular architecture, which are key factors determining the physical properties of these compounds (Lush & Shen, 2014).

properties

IUPAC Name

dimethyl 5-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-23-14(21)10-6-11(15(22)24-2)8-12(7-10)19-13(20)9-25-16-17-4-3-5-18-16/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDSHGUEIXSCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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